Nicotinic acid mononucleotide triethylamine
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Overview
Description
Nicotinic acid mononucleotide triethylamine is a compound that combines nicotinic acid mononucleotide with triethylamine. Nicotinic acid mononucleotide is a nucleotide derivative that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in cellular metabolism. Triethylamine is an organic compound commonly used as a base in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid mononucleotide triethylamine typically involves the reaction of nicotinic acid mononucleotide with triethylamine under controlled conditions. The process may include steps such as:
Formation of Nicotinic Acid Mononucleotide: This can be achieved through chemical or enzymatic methods.
Reaction with Triethylamine: The nicotinic acid mononucleotide is then reacted with triethylamine in a suitable solvent, such as acetonitrile, under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Steps: Including crystallization, filtration, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Nicotinic acid mononucleotide triethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Solvents: Acetonitrile, methanol, or water, depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction may produce reduced forms of the nucleotide .
Scientific Research Applications
Nicotinic acid mononucleotide triethylamine has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular metabolism and NAD+ biosynthesis.
Medicine: Investigated for potential therapeutic effects in treating metabolic disorders and age-related diseases.
Industry: Utilized in the production of pharmaceuticals and nutritional supplements.
Mechanism of Action
The mechanism of action of nicotinic acid mononucleotide triethylamine involves its role in the biosynthesis of NAD+. The compound is converted into nicotinamide adenine dinucleotide through enzymatic pathways, which then participates in various cellular processes, including:
Energy Metabolism: NAD+ is essential for redox reactions in cellular respiration.
DNA Repair: NAD+ is a substrate for enzymes involved in DNA repair mechanisms.
Cell Signaling: NAD+ and its derivatives play a role in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Mononucleotide: A direct precursor of NAD+ with similar biological functions.
Nicotinamide Riboside: Another NAD+ precursor with distinct metabolic pathways.
Nicotinic Acid: A form of vitamin B3 involved in NAD+ biosynthesis.
Uniqueness
Nicotinic acid mononucleotide triethylamine is unique due to its combination of nicotinic acid mononucleotide and triethylamine, which may enhance its stability and solubility in certain applications. This makes it a valuable compound for specific research and industrial purposes .
Properties
Molecular Formula |
C17H29N2O9P |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
N,N-diethylethanamine;1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C11H14NO9P.C6H15N/c13-8-7(5-20-22(17,18)19)21-10(9(8)14)12-3-1-2-6(4-12)11(15)16;1-4-7(5-2)6-3/h1-4,7-10,13-14H,5H2,(H2-,15,16,17,18,19);4-6H2,1-3H3/t7-,8-,9-,10-;/m1./s1 |
InChI Key |
GPZFNHRXVDUKEM-WFFMJNDQSA-N |
Isomeric SMILES |
CCN(CC)CC.C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)[O-] |
Canonical SMILES |
CCN(CC)CC.C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)[O-] |
Origin of Product |
United States |
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